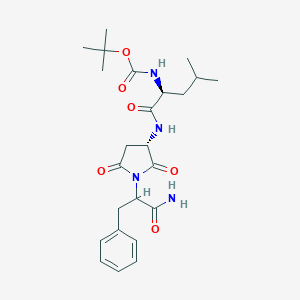
tert-Butyloxycarbonylleucyl-aminosuccinyl-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyloxycarbonylleucyl-aminosuccinyl-phenylalaninamide, commonly known as Boc-Leu-Suc-Phe-NH2, is a synthetic peptide that has gained significant attention in the field of biochemistry and molecular biology. This peptide is a protease inhibitor that is used to inhibit the activity of serine proteases. Boc-Leu-Suc-Phe-NH2 is widely used in scientific research for its ability to selectively inhibit protease activity and its potential applications in the development of therapeutic agents.
Wirkmechanismus
Boc-Leu-Suc-Phe-NH2 selectively inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. The peptide forms a covalent bond with the serine residue in the active site of the protease, thereby blocking its activity. Boc-Leu-Suc-Phe-NH2 is highly specific for serine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects
Boc-Leu-Suc-Phe-NH2 has been shown to have significant biochemical and physiological effects. The peptide has been shown to inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and elastase. Boc-Leu-Suc-Phe-NH2 has also been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. The peptide has potential applications in the development of new therapeutic agents for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-Leu-Suc-Phe-NH2 has several advantages for lab experiments. The peptide is highly specific for serine proteases and does not inhibit other classes of proteases. Boc-Leu-Suc-Phe-NH2 is also stable under a wide range of experimental conditions and can be easily synthesized using SPPS. However, the peptide has some limitations. Boc-Leu-Suc-Phe-NH2 is expensive, and its synthesis is a complex process that requires expertise in peptide synthesis. The peptide is also sensitive to hydrolysis and oxidation, which can affect its activity.
Zukünftige Richtungen
There are several future directions for the use of Boc-Leu-Suc-Phe-NH2 in scientific research. One potential application is in the development of new therapeutic agents for the treatment of cancer, inflammation, and cardiovascular diseases. Boc-Leu-Suc-Phe-NH2 can be used as a lead compound for the development of more potent and selective protease inhibitors. Another future direction is the use of Boc-Leu-Suc-Phe-NH2 in the study of the mechanism of action of serine proteases. The peptide can be used to identify new targets for drug development and to elucidate the role of serine proteases in various biological processes. Additionally, Boc-Leu-Suc-Phe-NH2 can be used in the development of new diagnostic tools for the detection of serine proteases in biological samples.
Synthesemethoden
Boc-Leu-Suc-Phe-NH2 is synthesized using solid-phase peptide synthesis (SPPS). The synthesis involves the stepwise addition of amino acids to a growing peptide chain. The peptide chain is anchored to a solid support, and each amino acid is added in a protected form. After the completion of the peptide chain, the protective groups are removed to yield the final product. The synthesis of Boc-Leu-Suc-Phe-NH2 is a complex process that requires expertise in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Boc-Leu-Suc-Phe-NH2 is widely used in scientific research for its ability to inhibit protease activity. The peptide is used to study the mechanism of action of serine proteases and their role in various biological processes. Boc-Leu-Suc-Phe-NH2 is also used to develop new therapeutic agents for the treatment of diseases caused by serine proteases. The peptide has potential applications in the treatment of cancer, inflammation, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
114646-30-9 |
|---|---|
Molekularformel |
C24H34N4O6 |
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[[(3S)-1-(1-amino-1-oxo-3-phenylpropan-2-yl)-2,5-dioxopyrrolidin-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C24H34N4O6/c1-14(2)11-16(27-23(33)34-24(3,4)5)21(31)26-17-13-19(29)28(22(17)32)18(20(25)30)12-15-9-7-6-8-10-15/h6-10,14,16-18H,11-13H2,1-5H3,(H2,25,30)(H,26,31)(H,27,33)/t16-,17-,18?/m0/s1 |
InChI-Schlüssel |
RCOSIAQBXIYIDW-UBFHEZILSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@H]1CC(=O)N(C1=O)C(CC2=CC=CC=C2)C(=O)N)NC(=O)OC(C)(C)C |
SMILES |
CC(C)CC(C(=O)NC1CC(=O)N(C1=O)C(CC2=CC=CC=C2)C(=O)N)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC1CC(=O)N(C1=O)C(CC2=CC=CC=C2)C(=O)N)NC(=O)OC(C)(C)C |
Synonyme |
Boc-Leu-Asu-Phe-NH2 tert-butyloxycarbonylleucyl-aminosuccinyl-phenylalaninamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



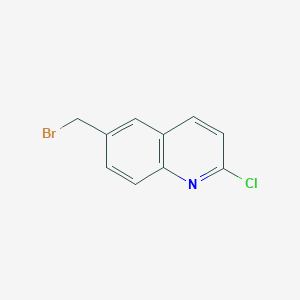
![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)
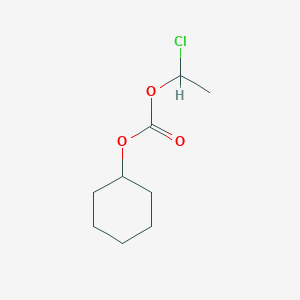



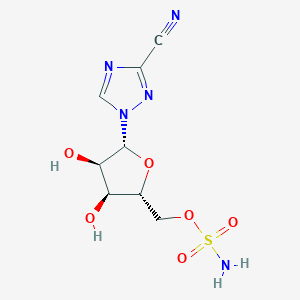

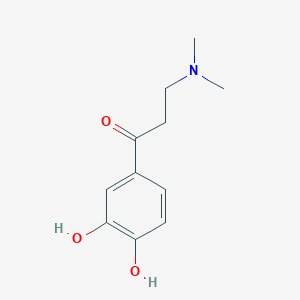

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
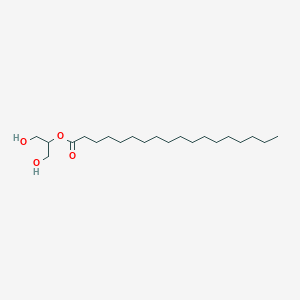
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)
